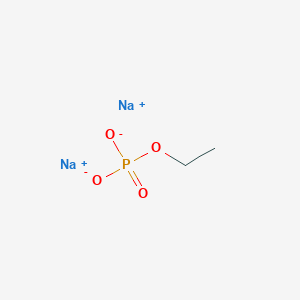
Disodium ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium ethyl phosphate is an organophosphorus compound with the chemical formula Na2C2H5PO4. It is a derivative of phosphoric acid where two sodium ions replace two hydrogen atoms, and an ethyl group is attached to the phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium ethyl phosphate can be synthesized through several methods:
Esterification: Ethanol reacts with phosphoric acid to form ethyl phosphate, which is then neutralized with sodium hydroxide to produce this compound.
Direct Neutralization: Phosphoric acid is directly neutralized with sodium ethoxide, resulting in the formation of this compound.
Industrial Production Methods:
Wet Phosphoric Acid Method: This method involves reacting phosphate rock with sulfuric acid to produce phosphoric acid, which is then neutralized with sodium hydroxide and ethanol to form this compound.
Ion Exchange Method: Phosphoric acid is passed through an ion exchange resin, where sodium ions replace hydrogen ions, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Disodium ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid and ethanol.
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form phosphoric acid and acetaldehyde.
Substitution: this compound can undergo substitution reactions with halogens, resulting in the formation of halogenated ethyl phosphates.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid and acetaldehyde.
Substitution: Halogenated ethyl phosphates.
Aplicaciones Científicas De Investigación
Disodium ethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a flame retardant.
Mecanismo De Acción
The mechanism of action of disodium ethyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphate ions, which are essential for various cellular processes, including energy transfer, signal transduction, and nucleic acid synthesis. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions that are crucial for cellular function.
Comparación Con Compuestos Similares
Disodium ethyl phosphate can be compared with other similar compounds such as:
Disodium hydrogen phosphate: Unlike this compound, disodium hydrogen phosphate does not contain an ethyl group and is primarily used as a buffering agent.
Disodium methyl phosphate: Similar to this compound but with a methyl group instead of an ethyl group, used in different industrial applications.
Disodium phenyl phosphate: Contains a phenyl group and is used in organic synthesis and as a flame retardant.
Uniqueness: this compound is unique due to its ethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
17323-83-0 |
|---|---|
Fórmula molecular |
C2H7NaO4P |
Peso molecular |
149.04 g/mol |
Nombre IUPAC |
disodium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |
Clave InChI |
FEZGJAGXDHXQTG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CCOP(=O)(O)O.[Na] |
Key on ui other cas no. |
17323-83-0 |
Números CAS relacionados |
1623-14-9 (Parent) |
Sinónimos |
Phosphoric acid ethyldisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















